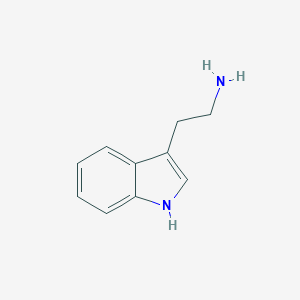
色胺
概述
描述
罗尼达唑是一种硝基咪唑类化合物,主要用作兽药中的抗原生动物药。 它对多种原生动物感染有效,包括禽类和鸽子的组织胞浆菌病、猪痢疾、鸽子滴虫病、六鞭毛虫病、贾第鞭毛虫病和蜗牛病 .
科学研究应用
罗尼达唑具有广泛的科学研究应用:
化学: 用作研究硝基咪唑化学和反应的模型化合物.
生物学: 用于遗传研究,通过使用硝基还原酶进行控制性细胞消融.
医学: 研究其在治疗艰难梭菌感染和其他原生动物感染方面的潜力.
工业: 用于兽药中,治疗牲畜和家禽的原生动物感染.
作用机制
罗尼达唑在厌氧条件下通过其硝基的还原发挥作用,导致形成细胞毒性中间体。 这些中间体与 DNA 结合,导致链断裂和核酸合成抑制 . 主要分子靶标是厌氧原生动物和细菌的 DNA 和电子传递蛋白 .
生化分析
Biochemical Properties
Tryptamine interacts with several enzymes, proteins, and other biomolecules. It is synthesized from tryptophan by the enzyme tryptophan decarboxylase (TDC) in the cytoplasm . The structure of tryptamine is a shared feature of certain aminergic neuromodulators including melatonin, serotonin, bufotenin, and psychedelic derivatives such as dimethyltryptamine (DMT), psilocybin, psilocin, and others . Tryptamine has been shown to activate trace amine-associated receptors expressed in the mammalian brain, and regulates the activity of dopaminergic, serotonergic, and glutamatergic systems .
Cellular Effects
Tryptamine significantly impacts host gut homeostasis through its production by the gut microbiota . It promotes intestinal motility by activating serotonin receptors in the gut . Tryptamine also exerts a significantly stronger cytotoxic effect on prostate cancer cell lines compared to that on a normal prostate epithelial cell line .
Molecular Mechanism
Tryptamine exerts its effects at the molecular level primarily through its interaction with receptors. It activates trace amine-associated receptors in the mammalian brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility .
Temporal Effects in Laboratory Settings
The effects of tryptamine can change over time in laboratory settings. For instance, the neuromodulatory effects of tryptamine psychedelics in key brain regions involved in mental imagery, theory of mind, and affective regulation have been observed .
Dosage Effects in Animal Models
The effects of tryptamine can vary with different dosages in animal models. For instance, in a study on rats, it was found that oral gavage of low (0.2 mg/kg) or high (2 mg/kg) dosages of tryptamine had different impacts on the gut microbiome .
Metabolic Pathways
Tryptamine is involved in several metabolic pathways. The major tryptophan metabolism pathway is the kynurenine pathway, through which over 95% of tryptophan degrades into multiple bioactive compounds . Tryptophan decarboxylase (TDO), indoleamine-2,3-dioxygenase 1 (IDO1), and IDO2 are the crucial rate-limiting enzymes in the kynurenine pathway .
Transport and Distribution
Studies have shown that the uptake of tryptamine into slices of rat hypothalamus, fronto-parietal cortex, and caudate nucleus has been investigated .
Subcellular Localization
The subcellular localization of tryptamine is primarily in the cytoplasm, where it is synthesized from tryptophan by the enzyme tryptophan decarboxylase
准备方法
合成路线和反应条件
罗尼达唑可以通过多步合成过程合成,涉及咪唑环的形成。 一种常见的方法是将 2-甲基-5-硝基咪唑与氯甲酸甲酯反应生成氨基甲酸酯衍生物 . 反应通常需要氢氧化钠等碱,并在回流条件下进行。
工业生产方法
罗尼达唑的工业生产采用类似的合成路线,但规模更大。 该工艺针对更高的产率和纯度进行了优化,通常涉及连续流反应器和先进的纯化技术,如结晶和色谱 .
化学反应分析
反应类型
罗尼达唑会发生各种化学反应,包括:
常见试剂和条件
主要产物
还原: 氨基咪唑衍生物.
相似化合物的比较
罗尼达唑属于硝基咪唑类化合物,包括甲硝唑、替硝唑和奥硝唑 . 与这些化合物相比,罗尼达唑对原生动物感染具有更广泛的活性,并且在某些兽药应用中更有效 . 类似化合物包括:
甲硝唑: 通常用于治疗人类的细菌和原生动物感染.
替硝唑: 类似于甲硝唑,但半衰期更长,活性范围更广.
奥硝唑: 用于治疗原生动物感染和厌氧菌感染.
属性
IUPAC Name |
2-(1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJYDQYYACXCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Record name | tryptamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tryptamine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
343-94-2 (mono-hydrochloride), 34685-69-3 (unspecified sulfate) | |
| Record name | Tryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2075340 | |
| Record name | Tryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61-54-1 | |
| Record name | Tryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08653 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(indol-3-yl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422ZU9N5TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 - 119 °C | |
| Record name | Tryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tryptamine impact the gut microbiota?
A1: Tryptamine, produced by certain gut bacteria like Ruminococcus gnavus, can influence the composition and function of the gut microbiota. Research suggests tryptamine exposure reduces carbohydrate consumption and alters short-chain fatty acid (SCFA) and branched-chain fatty acid (BCFA) production in gut microbial communities. It can also inhibit the growth of specific gut bacteria, such as those belonging to the genera Bacteroides and Faecalibacterium, while leaving others unaffected [].
Q2: Does tryptamine production by gut bacteria offer them any benefits?
A2: While tryptamine production increases with higher tryptophan concentrations, studies haven't confirmed if it provides acid stress tolerance to the bacteria, unlike other amino acid-dependent acid tolerance systems [].
Q3: Can tryptamine affect insulin sensitivity?
A3: Studies have shown that tryptamine can impair glucose tolerance and insulin sensitivity. This effect appears to be mediated through the trace amine-associated receptor 1 (TAAR1)-extracellular signal-regulated kinase (ERK) signaling pathway [].
Q4: How does tryptamine interact with serotonin receptors?
A4: Tryptamine exhibits agonistic activity at 5-HT receptors, but with lower potency than serotonin (5-hydroxytryptamine) [, , , ]. Different 5-HT receptor subtypes show varied sensitivity to tryptamine and its derivatives. For instance, tryptamine displays selectivity for the RH subtype of the 5-HT receptor over the RL subtype in guinea pig hippocampal membranes []. Additionally, it acts as an agonist at the 5-HT2B receptor subtype in rat stomach fundus [], but not at the endothelial 5-HT receptor subtype involved in endothelium-dependent relaxation of blood vessels [].
Q5: What is the molecular formula and weight of tryptamine?
A5: The molecular formula of tryptamine is C10H12N2, and its molecular weight is 160.22 g/mol.
Q6: How do structural modifications of tryptamine affect its activity at serotonin receptors?
A6: Modifications to the tryptamine structure, especially at the indole ring and the ethylamine side chain, influence its interaction with serotonin receptors:
- 5-Methoxy substitution: This modification on the indole ring significantly increases potency at 5-HT receptors, exemplified by 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) showing stronger behavioral effects compared to tryptamine, N,N-dimethyltryptamine (DMT), and bufotenine [].
- N,N-diisopropyl substitution: This alteration on the ethylamine side chain also increases potency at 5-HT receptors, as seen with 5-MeO-DIPT exhibiting greater hallucinogenic activity than unsubstituted tryptamine [, ].
- 4- and 7-position substitutions: Modifications at these positions on the indole ring of tryptamine derivatives can significantly impact their interaction with the serotonin transporter (SERT). Specifically, substitutions at these positions can lead to up to 40-fold potency differences in inhibiting serotonin transport by human and Drosophila melanogaster SERT [].
Q7: What are the primary metabolic pathways of tryptamine in humans?
A7: Tryptamine is primarily metabolized via oxidative deamination by monoamine oxidase (MAO) enzymes [, , ]. This process leads to the formation of indole-3-acetic acid (IAA) [].
Q8: How does the metabolism of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) occur in humans?
A8: In humans, 5-MeO-DIPT undergoes three primary metabolic pathways:
- 6-hydroxylation: This pathway leads to the production of 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT) [].
Q9: Are there specific metabolites that serve as reliable markers for 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) intake?
A9: Research suggests 4-OH-MPT-N-oxide and 4-hydroxy-N,N-propyltryptamine (4-OH-PT) as potential biomarkers for 4-OH-MPT consumption. Additionally, 4-OH-MPT-glucuronide may serve as a marker when hydrolysis is not performed during analysis [].
Q10: How is 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) metabolized in human hepatocytes?
A10: In human hepatocytes, 4-AcO-DiPT undergoes ester hydrolysis to form 4-OH-DiPT, which is then further metabolized through glucuronidation, sulfation, N-oxidation, and N-dealkylation [].
Q11: Is tryptamine toxic?
A11: Tryptamine's toxicity is influenced by various factors, including dosage and individual sensitivity. Adrenalectomized rats, lacking glucocorticoids, displayed higher sensitivity to tryptamine's toxic effects compared to intact rats [].
Q12: What analytical techniques are commonly employed to study tryptamine and its metabolites?
A12: Several analytical techniques are valuable for identifying and quantifying tryptamine and its derivatives:
- Gas chromatography-mass spectrometry (GC-MS): A widely used technique for identifying and quantifying tryptamine and its metabolites in various matrices, including urine and biological samples [, , ].
- High-performance liquid chromatography (HPLC): This versatile technique, often coupled with various detectors, enables the separation and quantification of tryptamine and its derivatives [, , ].
- Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS): These sensitive and selective techniques provide detailed structural information and quantification of tryptamine and its metabolites in complex biological samples [, , ].
- Molecularly imprinted polymers (MIPs) coupled with HPLC and fluorescence detection: MIPs offer selective extraction of tryptamine from complex matrices like cerebrospinal fluid, facilitating sensitive detection and quantification [].
Q13: Does tryptamine exert any immunomodulatory effects?
A13: Emerging research suggests that tryptamine might possess immunomodulatory properties. Studies indicate that tryptamine treatment can ameliorate experimental autoimmune encephalomyelitis (EAE) in mice, potentially by promoting a shift from pro-inflammatory Th17 cells to anti-inflammatory T regulatory cells [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



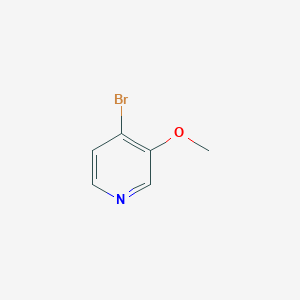
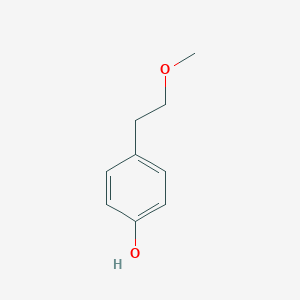
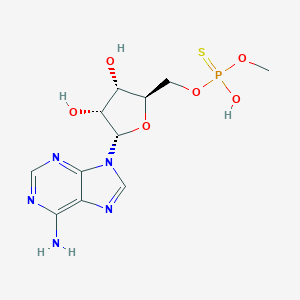
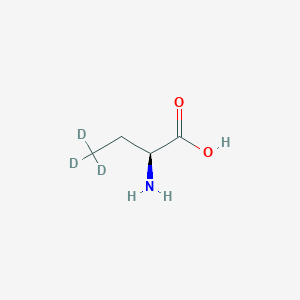
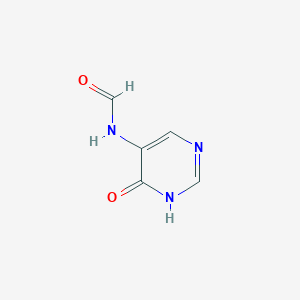
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
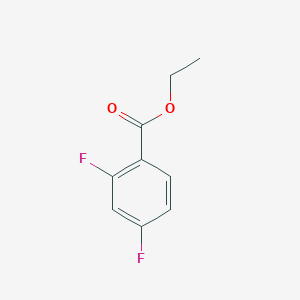
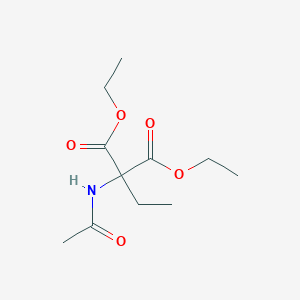
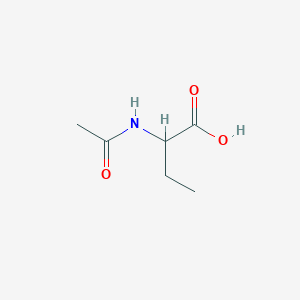

![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
